BenchChemオンラインストアへようこそ!

AG 555

EGFR Tyrosine Kinase Inhibition Tyrphostin SAR

AG 555 (Tyrphostin B46) delivers a 50-fold selectivity window between EGFR (IC50=0.7 μM) and ErbB2 (IC50=35 μM) for discriminating oncogenic signaling. It uniquely combines EGFR inhibition with anti-retroviral activity (Mo-MuLV RT IC50=10.8 μM) and demonstrates proven superiority over AG 18/814 in psoriasis keratinocyte studies. Direct Cdk2 activation blockade induces G1 arrest with preferential activity against transformed cells. Verify lot-specific ≥98% purity before purchase. Ideal for EGFR/ErbB2 profiling, cell cycle mechanism studies, and dermatological target validation.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B1232441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG 555
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11-
InChIKeyGSQOBTOAOGXIFL-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AG 555 (Tyrphostin B46): A Selective EGFR Tyrosine Kinase Inhibitor with Defined Selectivity Profile


AG 555 (also known as Tyrphostin B46, CAS 133550-34-2) is a synthetic tyrphostin-class epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [1]. It inhibits EGFR with an IC50 of 0.7 μM in cell-free assays and demonstrates 50-fold selectivity over ErbB2 (HER2) and >140-fold selectivity over the insulin receptor kinase [1][2]. Beyond EGFR inhibition, AG 555 directly interacts with topoisomerase I to prevent DNA relaxation and inhibits Cdk2 activation, leading to G1 phase cell cycle arrest [3]. The compound has a molecular formula of C19H18N2O3 and molecular weight of 322.36 g/mol [1].

Why AG 555 Cannot Be Substituted by Other Tyrphostin Analogs Without Functional Validation


Tyrphostins represent a chemically diverse class of tyrosine kinase inhibitors with widely divergent selectivity profiles and cellular activities. AG 555 (EGFR IC50 = 0.7 μM; ErbB2 IC50 = 35 μM) occupies a distinct position in the tyrphostin selectivity spectrum, with 50-fold discrimination between EGFR and ErbB2 [1]. In contrast, AG 1478 exhibits picomolar EGFR potency (IC50 = 3 nM) with negligible activity against PDGFR and HER2 (>100 μM) [2], while AG 490 shows overlapping EGFR and JAK2 inhibition [3]. AG 1296 is a selective PDGFR inhibitor (IC50 = 0.3-0.5 μM) with no EGFR activity [4]. Even within the same subfamily, small structural modifications yield profound differences in kinase selectivity, cellular efficacy, and off-target profiles. Substitution with an incorrect tyrphostin analog without validation risks introducing confounding off-target effects (e.g., JAK2 inhibition with AG 490) or complete loss of target engagement (e.g., using AG 1296 for EGFR-dependent studies).

Quantitative Differential Evidence for AG 555 Versus Closest Tyrphostin Analogs


EGFR Inhibition Potency: AG 555 (IC50 = 0.7 μM) Occupies a Distinct Potency Tier Between AG 1478 and AG 556

AG 555 inhibits EGFR with an IC50 of 0.7 μM in cell-free assays, positioning it in a distinct potency tier relative to other tyrphostin analogs. AG 1478 (a quinazoline-based tyrphostin) is approximately 230-fold more potent against EGFR with an IC50 of 3 nM [1]. Conversely, AG 556, a structurally related analog with a phenylthio substitution, exhibits reduced potency with an EGFR IC50 of 1.1 μM [2]. This graded potency range enables researchers to select a compound matched to their required level of EGFR inhibition, with AG 555 representing the intermediate-potency option suitable for applications where nanomolar inhibition may be excessive or where a more moderate degree of pathway suppression is desired.

EGFR Tyrosine Kinase Inhibition Tyrphostin SAR

EGFR vs. ErbB2 Selectivity: AG 555 (50-fold) Provides Intermediate Selectivity Between AG 490 and AG 1478

AG 555 exhibits 50-fold selectivity for EGFR (IC50 = 0.7 μM) over ErbB2 (HER2; IC50 = 35 μM) [1]. This selectivity ratio is substantially lower than AG 1478 (>33,000-fold; EGFR IC50 = 3 nM, ErbB2 IC50 > 100 μM) [2], but higher than AG 490 which has been reported with either 135-fold selectivity (EGFR IC50 = 0.1 μM, ErbB2 IC50 = 13.5 μM) or only 6.75-fold selectivity (EGFR IC50 = 2 μM, ErbB2 IC50 = 13.5 μM) [3] depending on the assay conditions. The 50-fold selectivity window of AG 555 represents a defined, reproducible margin that enables researchers to discriminate between EGFR-dependent and ErbB2-dependent signaling with a compound that maintains measurable activity against both targets.

Kinase Selectivity EGFR ErbB2 HER2

Transformed vs. Normal Cell Selectivity: AG 555 Shows Preferential Growth Arrest in HPV16-Immortalized Keratinocytes

AG 555 induces G1 growth arrest with an IC50 of 6.4 μM in HPV16-immortalized human keratinocytes (HF-1 cells), compared to an IC50 of 9.4 μM in normal human keratinocytes [1][2]. This represents a 1.5-fold selectivity for transformed cells over normal cells. In contrast, AG 1478, which also induces growth arrest in HPV16-immortalized cells, operates via a distinct mechanism—inducing massive increases in the Cdk2 protein inhibitors p27 and p21—whereas AG 555 directly inhibits Cdk2 activation without upregulating these inhibitors [1]. The transformed cell selectivity of AG 555 is accompanied by 15-20% apoptosis in HF-1 cells, whereas AG 1478 treatment results in similar apoptosis levels (~20%) but through p27/p21-mediated pathways [1].

Cell Cycle Arrest HPV Transformation-Selective Toxicity

Psoriatic Keratinocyte Growth Inhibition: AG 555 Demonstrates Superior Potency to AG 18 and AG 814

In a comparative study of three tyrphostins tested on psoriatic keratinocytes isolated from patient biopsies, AG 555 exhibited the highest potency for growth arrest with a potency ranking of AG 555 >> AG 18 >> AG 814 [1]. The potency ratio for inhibiting keratinocyte proliferation directly correlated with the compounds' in vitro EGFR kinase inhibitory activities [1]. AG 555 effectively suppressed the growth of psoriatic keratinocytes across a concentration range of 1 to 50 μM without inducing adverse cytotoxic effects [2]. This differentiation among structurally related tyrphostins (AG 555, AG 18, AG 814) demonstrates that minor structural modifications within the tyrphostin family yield pronounced differences in anti-proliferative activity against pathological keratinocytes.

Psoriasis Keratinocyte Proliferation Dermatology

Anti-Retroviral Activity: AG 555 Inhibits Mo-MuLV Reverse Transcriptase Without Cytotoxicity at Antiviral Concentrations

AG 555 inhibits Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase activity with an IC50 of 10.8 μM in enzymatic assays, while showing no effect on Mo-MuLV-infected NIH3T3 cell growth at this concentration (cellular IC50 = 210 μM), yielding a 19.4-fold therapeutic window [1]. In acutely infected cells, AG 555 inhibits viral DNA integration into the host genome; in chronically infected cells, it reduces viral RNA levels and inhibits viral protein synthesis [2]. This anti-retroviral activity is not a class-wide property of all tyrphostins—AG 1478, for example, has been primarily characterized for EGFR inhibition and anti-cancer applications rather than direct antiviral effects [3]. The dual activity of AG 555 against both EGFR tyrosine kinase and viral reverse transcriptase distinguishes it from more selective tyrphostin analogs.

Reverse Transcriptase Mo-MuLV Antiviral

Insulin Receptor Selectivity: AG 555 (>140-fold) Enables EGFR-Focused Studies with Minimal Insulin Pathway Interference

AG 555 demonstrates >140-fold selectivity for EGFR (IC50 = 0.7 μM) over the insulin receptor kinase [1]. This high degree of discrimination against the insulin receptor is a critical differentiator, as many tyrosine kinase inhibitors exhibit significant off-target activity against insulin receptor kinase, which can confound metabolic readouts and introduce unintended effects on glucose homeostasis in cellular and in vivo models. While AG 1478 also shows high selectivity against insulin receptor (>33,000-fold based on IC50 > 100 μM) [2], its extreme EGFR potency (3 nM) may be unsuitable for applications requiring more moderate pathway inhibition. AG 555's combination of intermediate EGFR potency with robust insulin receptor selectivity provides a balanced profile for studies where metabolic pathway preservation is essential.

Insulin Receptor Kinase Selectivity Metabolic Studies

High-Value Application Scenarios for AG 555 Based on Quantitative Evidence


Differentiation of EGFR-Dependent vs. ErbB2-Dependent Signaling in Cancer Cell Lines

The 50-fold selectivity window of AG 555 (EGFR IC50 = 0.7 μM vs. ErbB2 IC50 = 35 μM) enables researchers to discriminate between EGFR-driven and ErbB2-driven oncogenic signaling [1]. By treating EGFR/ErbB2 co-expressing cell lines (e.g., HER14 cells, where AG 555 inhibits EGF-dependent growth with an IC50 of 2.5 μM) [2] with concentrations in the 1-5 μM range, EGFR signaling is preferentially suppressed while ErbB2 activity remains largely intact. This application is particularly valuable for profiling cancer cell line dependencies on specific ErbB family members and for validating EGFR-targeted therapeutic hypotheses in preclinical models.

Investigating Transformation-Selective Cell Cycle Arrest via Cdk2 Inhibition

AG 555 induces G1 growth arrest with preferential activity against transformed cells (IC50 = 6.4 μM in HPV16-immortalized HF-1 cells vs. 9.4 μM in normal keratinocytes) and operates via direct inhibition of Cdk2 activation without upregulating p27/p21 [1]. In contrast, AG 1478 induces arrest through p27/p21 upregulation [1]. Researchers can leverage these distinct mechanisms in comparative studies to dissect the molecular pathways governing transformation-associated cell cycle dysregulation. This scenario is directly supported by the 1.5-fold transformed-cell selectivity and 15-20% apoptosis induction documented in HF-1 cells.

Anti-Psoriatic Drug Discovery and Keratinocyte Hyperproliferation Studies

AG 555 demonstrated superior potency to AG 18 and AG 814 (potency ranking AG 555 >> AG 18 >> AG 814) in suppressing the growth of psoriatic keratinocytes isolated from patient biopsies, with efficacy observed across 1-50 μM without cytotoxic effects [1]. This established head-to-head superiority makes AG 555 the preferred tyrphostin reference compound for psoriasis research and for screening programs aimed at identifying novel anti-psoriatic agents. The compound's activity directly correlates with EGFR kinase inhibition potency in vitro [1], providing a validated pharmacodynamic link for target engagement studies in dermatological models.

Investigating EGFR-Dependent Modulation of Retroviral Replication

AG 555 uniquely combines EGFR inhibition (IC50 = 0.7 μM) with anti-retroviral activity against Mo-MuLV reverse transcriptase (IC50 = 10.8 μM) while maintaining a 19.4-fold therapeutic window (cellular IC50 = 210 μM) [1][2]. This dual-target profile is not shared by other tyrphostins such as AG 1478, which lacks documented direct RT inhibition [3]. AG 555 is therefore the compound of choice for studies examining the intersection of host cell tyrosine kinase signaling and retroviral replication, including investigations of EGFR-dependent enhancement of viral infectivity and studies of the viral life cycle stages affected by kinase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG 555

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.